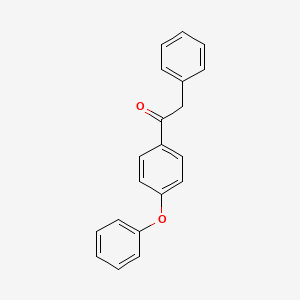

4-(4-hydroxyphenyl)phthalazin-1(2H)-one

Overview

Description

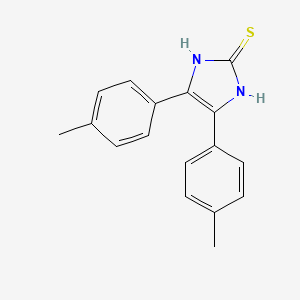

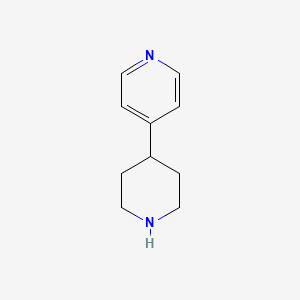

4-(4-hydroxyphenyl)phthalazin-1(2H)-one is a heterocyclic compound that can be synthesized from 2-(4'-Hydroxyphenylbenzoyl)benzoic acid, which is derived from phenolphthalein. This compound is a precursor for high molecular weight linear polymers that exhibit high thermal stability and are used in various applications due to their thermooxidative stability and high glass transition temperatures (Tg's) .

Synthesis Analysis

The synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one involves the reaction of phenolphthalein with hydroxylamine to produce 2-(4'-Hydroxyphenylbenzoyl)benzoic acid, followed by treatment with hydrazine to form the phthalazinone compound in high yield. This compound can further react with 4,4-difluorobenzophenone or 4,4'-difluorodiphenyl sulfone to yield polymers under conventional synthesis conditions for poly(aryl ether)s .

Molecular Structure Analysis

The molecular structure of related phthalazinone derivatives has been elucidated using various spectroscopic techniques, including NMR. For instance, the structure of an unsymmetrical heterocyclic diamine derivative of phthalazinone was confirmed using 1H and 13C NMR spectroscopy, supported by two-dimensional techniques such as HMBC, HMQC, and ROESY . The lactam form of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one was identified as the only detectable form in a polymer derived from its reaction with bis(4-fluorophenyl)sulfone .

Chemical Reactions Analysis

Phthalazinone derivatives can undergo various chemical reactions, including condensation reactions to form novel derivatives with potential antimicrobial activity . The anodic ring-opening reaction of a phthalazinone derivative has been studied, leading to the formation of methyl o-(α-methoxy and α-cyano) benzyl substituted benzoates, some of which are novel compounds . Additionally, the compound can be used to synthesize polymers with O-C and N-C linkages, which are of interest due to their stability and high Tg's .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazinone derivatives are influenced by their molecular structure. For example, the presence of a hydroxymethyl group in 4-hydroxymethyl-1(2H)-phthalazinone derivatives has been associated with inhibitory effects on platelet aggregation and edematous arterial reaction, indicating potential pharmacological applications . The crystal structure of 2-phenyl-4-hydroxyphthalazin-1-one has been determined, revealing a lactim–lactam structure and providing insights into the molecular arrangement and hydrogen bonding patterns .

Scientific Research Applications

1. Polymer Synthesis and Properties

4-(4-hydroxyphenyl)phthalazin-1(2H)-one has been utilized in the synthesis of polymers. It is used as a monomer in polycondensation reactions, contributing to the development of polymers with high thermal stability and unique structural properties. For instance, its reaction with bis(4-fluorophenyl)sulfone forms high molecular weight linear polymers, which are thermooxidatively stable with glass transition temperatures approaching 300°C (Berard et al., 1994). Similarly, copolymers containing 4-(4-hydroxylphenyl)(2H)-phthalazin-1-one exhibit good solubility in polar organic solvents and improved thermal properties after cross-linking (Li Dong & X. Jian, 2014).

2. Synthesis of Novel Compounds

This chemical also serves as a building block in the synthesis of various novel compounds. It is involved in the preparation of new molecules with potential applications in different fields of chemistry and material science. For example, the synthesis of allyl phthalazinone derivatives for the creation of crosslinkable poly(aryl ether nitrile)s is an area of study (Li Dong & X. Jian, 2014).

3. Application in High-Performance Polymers

4-(4-hydroxyphenyl)phthalazin-1(2H)-one plays a significant role in the development of high-performance polymers. These polymers are known for their excellent thermal stability, solubility, and mechanical properties, making them suitable for engineering applications. The creation of fluorinated polyamides derived from unsymmetrical diamines containing the phthalazinone moiety is a notable example of this application (Chenyi Wang et al., 2007).

Safety and Hazards

The safety information for “4-(4-hydroxyphenyl)phthalazin-1(2H)-one” includes several precautionary statements. For example, it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area .

Future Directions

One of the papers retrieved mentions the use of “4-(4-hydroxyphenyl)phthalazin-1(2H)-one” in the study of the effects of the structure of phthalazinone’s side-group on the properties of PPEKs resin . This suggests that “4-(4-hydroxyphenyl)phthalazin-1(2H)-one” could have potential applications in material science and organic synthesis.

properties

IUPAC Name |

4-(4-hydroxyphenyl)-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)16-15-13/h1-8,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLHOKOTRWUGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00419991 | |

| Record name | 4-(4-hydroxyphenyl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-hydroxyphenyl)phthalazin-1(2H)-one | |

CAS RN |

152594-70-2 | |

| Record name | 4-(4-hydroxyphenyl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key properties of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one that make it useful in polymer synthesis?

A1: 4-(4-hydroxyphenyl)phthalazin-1(2H)-one is a bisphenol monomer that exhibits several valuable characteristics for polymer synthesis:

- High Reactivity: The presence of two phenolic hydroxyl groups makes it highly reactive in nucleophilic substitution reactions, a key mechanism in synthesizing poly(arylene ether)s and poly(phthalazinone ether)s. [, , ]

- High Thermal Stability: Polymers incorporating 4-(4-hydroxyphenyl)phthalazin-1(2H)-one demonstrate excellent thermal stability, with high glass transition temperatures (Tg) and degradation temperatures (Td). This is attributed to the rigid phthalazinone ring structure within the monomer. [, , ]

- Solubility Enhancement: Incorporating 4-(4-hydroxyphenyl)phthalazin-1(2H)-one can improve the solubility of certain polymers in common organic solvents. This is particularly useful for processing and applications requiring solution-based techniques. [, ]

Q2: How does the incorporation of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one impact the thermal properties of polymers?

A2: Studies have shown that incorporating 4-(4-hydroxyphenyl)phthalazin-1(2H)-one into polymer chains generally leads to an increase in both glass transition temperature (Tg) and thermal decomposition temperature (Td). [, , ] For instance, copolymers synthesized with bisphenol A and increasing amounts of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one exhibited a corresponding increase in Tg. [] This enhancement in thermal properties can be attributed to the rigid, planar structure of the phthalazinone ring, which restricts chain mobility and enhances chain packing, leading to higher Tg and Td values.

Q3: Can you elaborate on the different polymerization methods employed with 4-(4-hydroxyphenyl)phthalazin-1(2H)-one?

A3: 4-(4-hydroxyphenyl)phthalazin-1(2H)-one has been successfully polymerized using several approaches:

- Nucleophilic Substitution Polycondensation: This common method involves reacting 4-(4-hydroxyphenyl)phthalazin-1(2H)-one with activated aromatic halides, such as bis(4-fluorophenyl)sulfone or 4,4′-difluorobenzophenone, in the presence of a base. [, ] This approach offers versatility in tailoring polymer properties by varying the co-monomers.

- Self-Condensation Polymerization: Researchers have synthesized high molecular weight fluorinated poly(phthalazinone ether)s by self-condensation of a specifically designed fluorinated AB-type monomer derived from 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. [] This method allows for the creation of polymers with unique structures and properties.

Q4: What are the potential applications of polymers incorporating 4-(4-hydroxyphenyl)phthalazin-1(2H)-one?

A4: The advantageous properties of polymers containing 4-(4-hydroxyphenyl)phthalazin-1(2H)-one make them suitable for a range of applications:

- High-Performance Materials: The excellent thermal stability and mechanical properties render them suitable for applications requiring resistance to high temperatures, such as aerospace components and electronics. [, ]

- Membranes: Their good film-forming ability and potential for modifications make them attractive for developing membranes with tailored properties for gas separation or water purification. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)